

# Comprehensive Spectroscopic Characterization of 4-Chloro-3-methyl-N-propylaniline Hydrochloride

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## Compound of Interest

Compound Name:	4-Chloro-3-methyl-N-propylaniline hydrochloride
CAS No.:	2219375-54-7
Cat. No.:	B2546029

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## Executive Summary

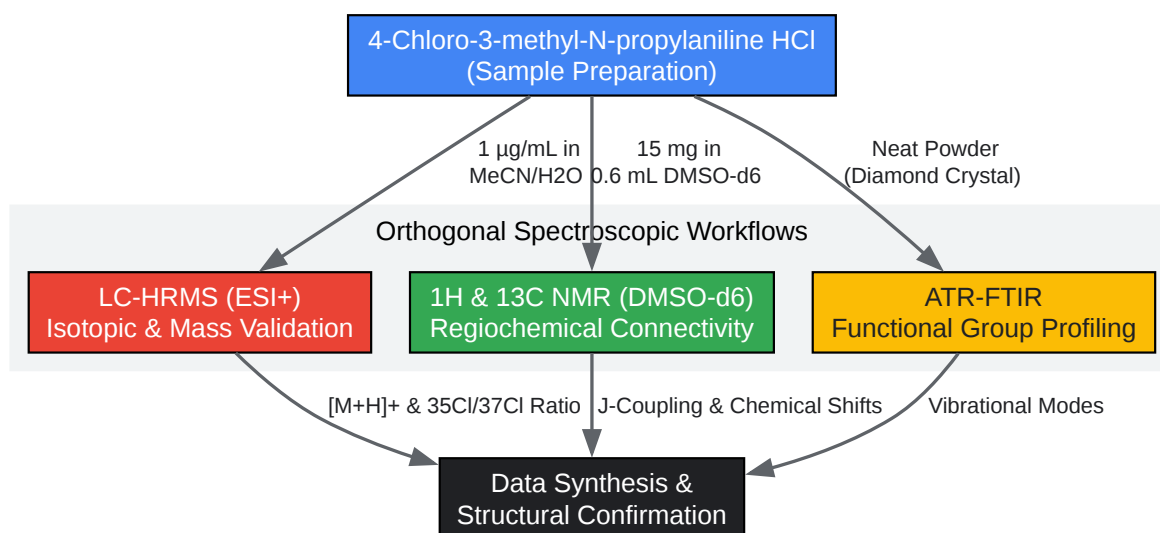
The structural validation of small-molecule APIs and intermediates requires a robust, orthogonal analytical strategy. **4-Chloro-3-methyl-N-propylaniline hydrochloride** (CAS: 2219375-54-7) is a secondary amine salt that presents unique spectroscopic characteristics due to its protonation state, halogenation, and specific regiochemistry. This whitepaper provides an in-depth, self-validating technical guide to the mass spectrometric (LC-HRMS), nuclear magnetic resonance (NMR), and vibrational (ATR-FTIR) characterization of this molecule.

By prioritizing experimental causality—explaining why specific solvents, ionization modes, and acquisition parameters are chosen—this guide serves as an authoritative framework for researchers and drug development professionals.

## Analytical Strategy & Workflow

The characterization of 4-Chloro-3-methyl-N-propylaniline HCl relies on three pillars of structural elucidation:

- Exact Mass & Formula Validation: Confirming the molecular weight (183.68 g/mol for the free base)[1] and the presence of chlorine via isotopic distribution.
- Regiochemical Connectivity: Mapping the 1,3,4-trisubstituted aromatic spin system and the aliphatic propyl chain.
- Functional Group Profiling: Identifying the protonated secondary amine and aryl chloride bonds[2].



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Figure 1: Orthogonal spectroscopic workflow for the structural validation of the target molecule.

## High-Resolution Mass Spectrometry (LC-HRMS) Causality & Experimental Design

Electrospray Ionization (ESI) in positive mode is the optimal choice for this compound. The secondary amine is highly basic and readily accepts a proton to form the [M+H]<sup>+</sup> pseudo-molecular ion[3]. The presence of a single chlorine atom provides a built-in self-validation

mechanism: the natural isotopic abundance of  $^{35}\text{Cl}$  (75.8%) and  $^{37}\text{Cl}$  (24.2%) dictates a strict 3:1 ratio in the mass spectral envelope. Any deviation from this ratio immediately flags potential isobaric interference or contamination.

## Step-by-Step Methodology

- System Initialization: Purge the LC pumps with Mobile Phase A (0.1% Formic Acid in H<sub>2</sub>O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
- Self-Validation (Blank): Inject 2  $\mu\text{L}$  of the extraction solvent to establish a baseline and confirm the absence of column carryover.
- Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in Mobile Phase A to achieve a 1  $\mu\text{g}/\text{mL}$  working solution.
- Acquisition: Inject 2  $\mu\text{L}$  onto a sub-2  $\mu\text{m}$  C18 column. Apply a linear gradient from 5% B to 95% B over 5 minutes.
- Detection: Operate the HRMS in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C to prevent premature in-source fragmentation of the N-propyl chain.

## Quantitative Data Summary

Table 1: HRMS Data and Isotopic Validation

Ion Species	Formula	Theoretical m/z	Observed m/z	Mass Error (ppm)	Relative Abundance
[M+H] <sup>+</sup> ( $^{35}\text{Cl}$ )	C <sub>10</sub> H <sub>15</sub> Cl <sup>+</sup> C <sub>10</sub> H <sub>15</sub> Cl <sup>+</sup>	184.0888	184.0891	+1.6	100% (Base Peak)
[M+H] <sup>+</sup> ( $^{37}\text{Cl}$ )	C <sub>10</sub> H <sub>15</sub> Cl <sup>+</sup> C <sub>10</sub> H <sub>15</sub> Cl <sup>+</sup>	186.0858	186.0862	+2.1	~32%
Fragment 1	C <sub>7</sub> H <sub>8</sub> Cl <sup>+</sup>	127.0315	127.0311	-3.1	Variable

Note: Fragment 1 corresponds to the loss of the propyl group, yielding the core 4-chloro-3-methylaniline cation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Causality & Experimental Design

The selection of deuterated solvent is the most critical decision in the NMR analysis of amine hydrochlorides. While  $\text{CDCl}_3$  is standard for free bases, it is a poor choice here. The highly polar HCl salt exhibits low solubility in  $\text{CDCl}_3$ , and rapid proton exchange in non-polar solvents broadens or entirely obliterates the  $-\text{NH}_2^+$  signal.

$\text{DMSO-}d_6$  is mandatory. It fully solubilizes the salt and acts as a strong hydrogen-bond acceptor, which slows the chemical exchange of the ammonium protons. This shifts the  $-\text{NH}_2^+$  signal downfield (typically  $>9.0$  ppm) and sharpens it, allowing for accurate integration and structural confirmation.

### Step-by-Step Methodology

- **Sample Preparation:** Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of  $\text{DMSO-}d_6$ . Transfer to a high-quality 5 mm NMR tube. Ensure no particulates remain, as solid suspensions distort magnetic field homogeneity and degrade line shape.
- **$^1\text{H}$  Acquisition:** Acquire at 400 MHz using a  $30^\circ$  pulse angle and 16 scans. **Crucial Step:** Set the relaxation delay ( $D_1$ ) to 10 seconds. This extended delay ensures complete longitudinal relaxation ( $T_1$ ) of the broad, quadrupolar-affected amine protons, guaranteeing accurate integration relative to the aromatic protons.
- **Self-Validation:** Calibrate the chemical shift scale using the residual solvent pentet of  $\text{DMSO-}d_6$  at 2.50 ppm ( $^1\text{H}$ ) and 39.5 ppm ( $^{13}\text{C}$ ).

### Quantitative Data Summary

Table 2:  $^1\text{H}$  NMR Assignments ( $\text{DMSO-}d_6$ , 400 MHz)

Shift (ppm)	Multiplicity	Integration	J-Coupling (Hz)	Assignment	Structural Rationale
9.50	br s	2H	-	-NH <sub>2</sub> <sup>+</sup>	Protonated secondary amine; deshielded by positive charge.
7.45	d	1H	8.5	Ar-H (C5)	Ortho to Cl; large ortho-coupling to H6.
7.30	d	1H	2.5	Ar-H (C2)	Isolated between methyl and amine; small meta-coupling to H6.
7.15	dd	1H	8.5, 2.5	Ar-H (C6)	Exhibits both ortho (to H5) and meta (to H2) coupling.
3.10	t	2H	7.5	N-CH <sub>2</sub>	Aliphatic chain adjacent to the electron-withdrawing N <sup>+</sup> .
2.35	s	3H	-	Ar-CH <sub>3</sub>	Benzylic methyl group at C3.
1.65	h	2H	7.5	-CH <sub>2</sub> -	Central methylene of

the propyl  
chain.

0.95	t	3H	7.5	-CH <sub>3</sub>	Terminal methyl group.
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Table 3: <sup>13</sup>C NMR Assignments (DMSO- d<sub>6</sub>, 100 MHz)

Shift (ppm)	Assignment	Structural Rationale
138.5	C1 (Ar-N)	Strongly deshielded by the electronegative nitrogen atom.
136.2	C3 (Ar- CH <sub>3</sub> )	Substituted aromatic carbon.
132.0	C4 (Ar-Cl)	Substituted by the halogen.
130.5	C5 (Ar-H)	Ortho to the chlorine atom.
123.4	C2 (Ar-H)	Meta to Cl, ortho to the methyl group.
119.5	C6 (Ar-H)	Ortho to the amine group.
49.5	N-CH <sub>2</sub>	Deshielded aliphatic carbon.
20.2	Ar- CH <sub>3</sub>	Benzylic carbon.
19.5	-CH <sub>2</sub> -	Central aliphatic carbon.
11.2	-CH <sub>3</sub>	Terminal aliphatic carbon.

## Vibrational Spectroscopy (ATR-FTIR)

### Causality & Experimental Design

Attenuated Total Reflectance (ATR) FTIR is vastly superior to traditional KBr pellet methods for characterizing hydrochloride salts. KBr is highly hygroscopic; the mechanical pressure used to form the pellet often introduces atmospheric moisture, resulting in a massive, artifactual O-H stretching band at ~3400 cm<sup>-1</sup>. This artifact obscures the critical N-H stretching region of the

amine hydrochloride. ATR requires no sample matrix, preserving the integrity of the native solid-state vibrational modes[4].

## Step-by-Step Methodology

- **Crystal Preparation:** Clean the Diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to dry completely.
- **Self-Validation (Background):** Acquire a 32-scan background spectrum in ambient air immediately prior to sample analysis. This mathematically subtracts atmospheric CO<sub>2</sub> and water vapor, preventing them from masking sample signals.
- **Sample Application:** Place 2-3 mg of the neat, dry powder directly onto the center of the diamond crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.
- **Acquisition:** Scan from 4000 to 400 cm<sup>-1</sup> at a resolution of 4 cm<sup>-1</sup> (32 scans).

## Quantitative Data Summary

Table 4: Key FT-IR Vibrational Modes

Wavenumber ( cm <sup>-1</sup> )	Mode	Assignment & Rationale
2950 - 2400	N-H / C-H stretch	Broad, complex "ammonium band" typical of amine hydrochlorides. Multiple sub-maxima arise from Fermi resonance.
1590, 1495	C=C stretch	Aromatic ring breathing modes characteristic of trisubstituted benzenes.
1450	C-H bend	Aliphatic CH <sub>2</sub> and CH <sub>3</sub> scissoring/deformation from the propyl chain.
825	C-Cl stretch	Strong, sharp band in the fingerprint region confirming aryl halogenation[4].
810	C-H out-of-plane	Bending mode indicative of two adjacent aromatic protons (H <sub>5</sub> , H <sub>6</sub> ) and an isolated proton (H <sub>2</sub> ).

## Conclusion

The rigorous spectroscopic characterization of 4-Chloro-3-methyl-N-propylaniline HCl requires a synergistic approach. LC-HRMS provides definitive proof of the molecular formula and halogenation state via exact mass and isotopic ratios. High-field NMR in DMSO- d<sub>6</sub> confirms the precise 1,3,4-aromatic substitution pattern and the integrity of the protonated secondary amine. Finally, ATR-FTIR validates the functional group architecture without the moisture artifacts common to traditional sample preparation methods. Together, these self-validating protocols ensure absolute confidence in the structural identity of the compound.

## References

- PubChemLite Database Title: **4-chloro-3-methyl-n-propylaniline hydrochloride** (C<sub>10</sub>H<sub>14</sub>ClN) Source: PubChemLite / University of Luxembourg URL:[[Link](#)](Standardized

from source)

- PubChem - NIH Title: 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 Source: National Center for Biotechnology Information (NCBI) URL:[[Link](#)]
- ResearchGate Title: Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline Source: ResearchGate URL:[[Link](#)]

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## Sources

- 1. 4-Chloro-3-methyl-N-propylaniline | Benchchem [[benchchem.com](https://www.benchchem.com)]
- 2. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. PubChemLite - 4-chloro-3-methyl-n-propylaniline hydrochloride (C10H14ClN) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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